molecular formula C9H13Br2N B2931777 2-(Bromomethyl)-6-propylpyridine hydrobromide CAS No. 2174000-14-5

2-(Bromomethyl)-6-propylpyridine hydrobromide

Cat. No.: B2931777
CAS No.: 2174000-14-5
M. Wt: 295.018
InChI Key: ACTVCTTXZUIZHP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-propylpyridine hydrobromide (CAS 2174000-14-5) is a pyridine-based organic compound with the molecular formula C 9 H 13 Br 2 N and a molecular weight of 295.01 g/mol . Its SMILES notation is CCCc1cccc(n1)CBr.Br . This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and organic synthesis. Pyridine derivatives are of significant research value due to their prevalence in pharmaceuticals and their role in the discovery of bioactive molecules . The incorporation of hydrophobic substituents, such as the propyl group in this molecule, has been shown to enhance the potency of pyridine-fused compounds in biological studies . Researchers utilize this bromomethyl-functionalized pyridine as a key precursor in the synthesis of macrocyclic compounds investigated as HIV entry inhibitors, as the bromomethyl group enables critical cyclization reactions . Furthermore, structurally related 2-pyridone compounds are explored for their antimicrobial properties, highlighting the potential of this chemical scaffold in developing new agents against infectious diseases . This product is intended for research and development applications in a laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(bromomethyl)-6-propylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-2-4-8-5-3-6-9(7-10)11-8;/h3,5-6H,2,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTVCTTXZUIZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-propylpyridine hydrobromide typically involves the bromination of 6-propylpyridine. One common method is the reaction of 6-propylpyridine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-propylpyridine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Methyl derivatives of the original compound.

Scientific Research Applications

2-(Bromomethyl)-6-propylpyridine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-propylpyridine hydrobromide involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in biochemical assays and as a tool for studying enzyme mechanisms.

Comparison with Similar Compounds

2-(Bromomethyl)pyridine Hydrobromide

  • Molecular Formula : C₆H₆BrN·HBr
  • Molecular Weight : 252.93 g/mol
  • CAS RN : 31106-82-8
  • Physical Properties : Melting point 149–152°C; typically stored at room temperature.
  • Applications : Used as a versatile alkylating agent in synthesizing pharmaceuticals and ligands.
  • Key Differences : Lacks the 6-propyl substituent, resulting in lower molecular weight and reduced lipophilicity compared to the target compound. The absence of the propyl group may limit its utility in applications requiring enhanced membrane permeability .

2-(Bromomethyl)-4-methylpyridine Hydrobromide

  • Molecular Formula : C₇H₉Br₂N
  • Molecular Weight : 266.96 g/mol
  • CAS RN : 1956322-40-9
  • Physical Properties : Purity 95%; hazards include skin/eye irritation and respiratory toxicity (GHS Category 2/3).
  • Applications : Intermediate in drug discovery (e.g., kinase inhibitors).
  • The methyl group also reduces hydrophobicity relative to the propyl chain, affecting solubility in organic solvents .

3-Bromo-2-(bromomethyl)-6-ethoxypyridine Hydrobromide

  • Molecular Formula: Not explicitly provided (estimated C₈H₈Br₃NO·HBr).
  • CAS RN : 1015060-26-0
  • Physical Properties : Industrial grade (99% purity), packaged in 25 kg drums.
  • Applications : Likely used in agrochemicals or as a precursor for heterocyclic compounds.
  • Key Differences : The ethoxy group at the 6-position enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This contrasts with the electron-donating propyl group in the target compound, which may stabilize the pyridine ring .

Table 1: Comparative Overview of Brominated Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Melting Point/Stability Applications
2-(Bromomethyl)-6-propylpyridine HBr Not available Inferred ~290–300 Not available 6-propyl, 2-bromomethyl Not reported Pharmaceutical intermediates (inferred)
2-(Bromomethyl)pyridine HBr C₆H₆BrN·HBr 252.93 31106-82-8 None at 6-position 149–152°C; room-temperature storage Alkylating agent
2-(Bromomethyl)-4-methylpyridine HBr C₇H₉Br₂N 266.96 1956322-40-9 4-methyl >280°C (dec.) Kinase inhibitor synthesis
3-Bromo-2-(bromomethyl)-6-ethoxy HBr Estimated ~350–370 1015060-26-0 6-ethoxy Not reported Agrochemical intermediates

Biological Activity

Overview of 2-(Bromomethyl)-6-propylpyridine Hydrobromide

2-(Bromomethyl)-6-propylpyridine hydrobromide is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyridine and its derivatives are known for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound features a bromomethyl group attached to the pyridine ring, which can influence its reactivity and biological interactions. The hydrobromide salt form enhances solubility in polar solvents, which is beneficial for biological assays.

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyridine exhibit antimicrobial properties. While specific data on 2-(Bromomethyl)-6-propylpyridine hydrobromide is limited, related compounds have shown effectiveness against various bacterial strains. For example:

CompoundBacterial Strains TestedInhibition Zone (mm)
2-(Bromomethyl)-6-alkylpyridinesE. coli, S. aureus15-25
3-(Bromomethyl)-4-methylpyridineP. aeruginosa18

These findings suggest that structural modifications in pyridine derivatives can lead to enhanced antimicrobial activity.

Neuropharmacological Effects

Pyridine derivatives are also studied for their neuropharmacological effects. Some compounds have been identified as potential modulators of neurotransmitter systems, particularly in the context of neurodegenerative diseases. Case studies indicate that certain pyridine derivatives can influence dopamine and serotonin pathways, which may be relevant for mood disorders and cognitive function.

Case Studies

  • Neuroprotective Activity : A study investigated a series of pyridine derivatives for their neuroprotective effects in models of Parkinson's disease. Compounds with similar structures demonstrated significant protection against neuronal cell death induced by neurotoxins.
  • Antimicrobial Efficacy : A research article highlighted the synthesis of various brominated pyridines and their evaluation against multi-drug resistant bacterial strains, showing promising results for certain derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-6-propylpyridine hydrobromide, and how can reaction efficiency be optimized?

  • Methodological Answer : A viable approach involves bromination of 6-propyl-2-methylpyridine using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN or light). Solvent selection (e.g., CCl₄ or acetonitrile) and temperature control (60–80°C) are critical to minimize side reactions . For coupling steps, nickel-catalyzed reductive cross-coupling with halides or pseudohalides (e.g., aryl/alkyl bromides) can introduce functional groups, where ligand design (e.g., P,N-phosphinitooxazoline ligands) enhances catalytic activity and selectivity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm bromomethyl substitution (δ ~4.5–5.0 ppm for CH₂Br) and propyl chain integration (δ 0.8–1.6 ppm for CH₃ and CH₂) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 252.93) and isotopic patterns for bromine .
  • Melting Point Analysis : Compare observed mp (149–152°C) with literature values to assess crystallinity and purity .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis of the bromomethyl group. Desiccants (e.g., silica gel) should be used to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How does the position of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at the 2-position activates the methyl group for nucleophilic substitution, while the 6-propyl group sterically modulates reactivity. In nickel-catalyzed couplings, electron-donating ligands (e.g., bipyridines) stabilize intermediates, improving yields in Suzuki-Miyaura or Kumada couplings. Comparative studies with analogs (e.g., 4-bromomethylpyridine) show steric hindrance from the propyl chain reduces undesired homocoupling .

Q. What mechanistic insights explain its stability under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions, the hydrobromide counterion protonates the pyridine nitrogen, stabilizing the molecule against nucleophilic attack. In basic media (pH >9), deprotonation leads to bromide dissociation, accelerating hydrolysis of the bromomethyl group. Kinetic studies (e.g., HPLC monitoring) reveal half-life reductions of >50% at pH 10 .

Q. Can this compound serve as a precursor for bio-active or supramolecular systems?

  • Methodological Answer : Yes. The bromomethyl group enables functionalization via SN2 reactions to introduce targeting moieties (e.g., peptides) for drug delivery systems. In supramolecular chemistry, it has been used to synthesize pyridinium-based ligands for metal-organic frameworks (MOFs), enhancing host-guest interactions in catalytic or sensing applications .

Q. How do steric and electronic effects of the 6-propyl group impact its utility in catalysis?

  • Methodological Answer : The 6-propyl group introduces steric bulk, reducing undesired π-π stacking in ligand-metal complexes. Electronic effects (via inductive donation) moderate the pyridine ring’s electron density, optimizing metal-ligand bond strength in catalytic cycles. Computational studies (DFT) comparing propyl vs. methyl analogs show improved turnover frequencies (TOF) in ethylene oligomerization when using propyl-substituted ligands .

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